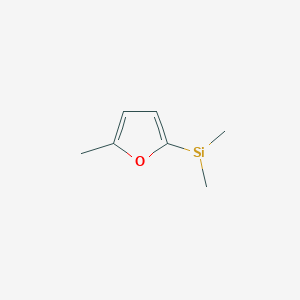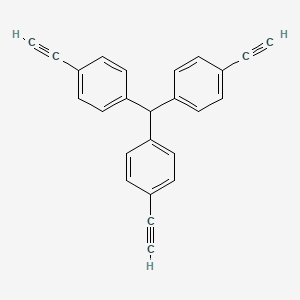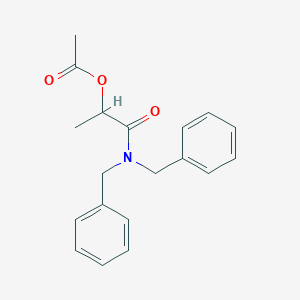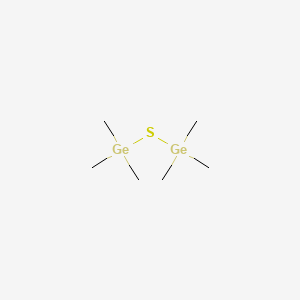
Digermathiane, hexamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digermathiane, hexamethyl- is an organogermanium compound with the molecular formula C6H18Ge2S It is characterized by the presence of two germanium atoms bonded to a sulfur atom, with each germanium atom further bonded to three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Digermathiane, hexamethyl- typically involves the reaction of trimethylgermanium chloride with sodium sulfide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of Digermathiane, hexamethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Digermathiane, hexamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Applications De Recherche Scientifique
Digermathiane, hexamethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Digermathiane, hexamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include oxidative stress modulation and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylgermanium chloride: A precursor used in the synthesis of Digermathiane, hexamethyl-.
Germanium dioxide: An oxidation product of Digermathiane, hexamethyl-.
Organosilicon compounds: Similar in structure and reactivity to organogermanium compounds.
Uniqueness
Digermathiane, hexamethyl- is unique due to the presence of two germanium atoms bonded to a sulfur atom, which imparts distinct chemical properties and reactivity compared to other organogermanium and organosilicon compounds.
Propriétés
Numéro CAS |
6199-00-4 |
|---|---|
Formule moléculaire |
C6H18Ge2S |
Poids moléculaire |
267.5 g/mol |
Nom IUPAC |
trimethyl(trimethylgermylsulfanyl)germane |
InChI |
InChI=1S/C6H18Ge2S/c1-7(2,3)9-8(4,5)6/h1-6H3 |
Clé InChI |
NGXOXIIEIVWVOZ-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)S[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
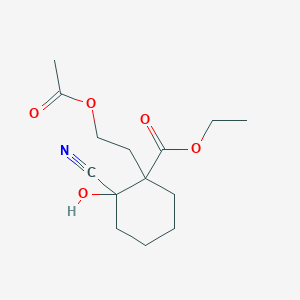
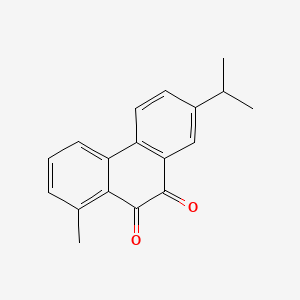
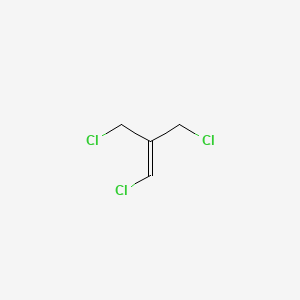

![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)

![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)

